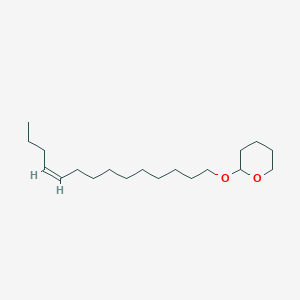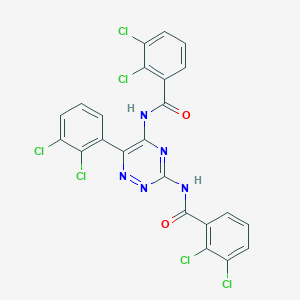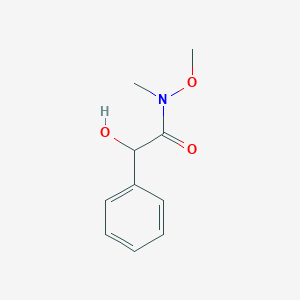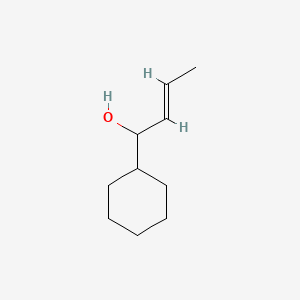
FV 100 N-Fmoc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FV 100 N-Fmoc is an intermediate in the synthesis of FV-100 . FV-100 is an orally available nucleoside analogue prodrug of CF-1743, which is used for the treatment of herpes zoster, or shingles, an infection caused by the reactivation of varicella zoster virus or VZV .
Synthesis Analysis
FV 100 N-Fmoc is synthesized using Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Molecular Structure Analysis
The β-sheet structure of FV 100 N-Fmoc is principally interlocked by π–π stacking of the Fmoc groups . The Fmoc group improves the association of peptide building blocks due to its aromaticity .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Physical And Chemical Properties Analysis
The Fmoc group has a strong absorbance in the ultraviolet region . Fmoc-FV self-assembly in physiologic conditions resulted in a thermo-sensitive and shear-thinning hydrogel .Wissenschaftliche Forschungsanwendungen
3D Cell Culture
Fmoc-phenylalanine-valine (Fmoc-FV) has been used for 3D culture of various cells . The Fmoc-FV hydrogels were applied in 3D-culture of WJ-MSCs (mesenchymal stem cells), HUVECs (normal endothelial cells), and MDA-MB231 (tumor cell line) .
Regenerative Medicine
The structural and biological properties of the Fmoc-dipeptide hydrogels can affect their applications in regenerative medicine . The Fmoc-FV hydrogel exhibited cell type-dependent biological activity .
Drug Delivery
Supramolecular peptide hydrogels have been used in drug delivery . The Fmoc-FV hydrogel’s properties make it a potential candidate for this application .
Sensing
The bottom-up approach used in the fabrication of nanostructures with Fmoc-FV has potential applications in sensing .
Immune Boosting
Supramolecular peptide hydrogels, like those formed by Fmoc-FV, have been used in immune boosting .
Biocompatibility
Short peptide hydrogels, such as those formed by Fmoc-FV, have high biocompatibility, making them suitable for various biomedical applications .
Wirkmechanismus
Target of Action
FV 100 N-Fmoc is primarily used in the synthesis of FV-100 This compound is used for the treatment of herpes zoster, or shingles, which is an infection caused by the reactivation of varicella zoster virus or VZV .
Mode of Action
The Fmoc group in FV 100 N-Fmoc is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-dipeptides, such as FV 100 N-Fmoc, are a class of short aromatic peptides featuring eminent supramolecular self-assembly . This is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .
Pharmacokinetics
FV-100 is rapidly and extensively converted to CF-1743, the concentration of which remains above that required to reduce viral activity by 50% for the 24-hour dosing period . Renal excretion of CF-1743 is very low . A high-fat meal reduced exposure to CF-1743 . Pharmacokinetic parameters for the elderly subjects were comparable to those for the younger subjects .
Result of Action
FV 100 N-Fmoc self-assembly in physiologic conditions results in a thermo-sensitive and shear-thinning hydrogel . The Fmoc-FV hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .
Action Environment
The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine . The Fmoc-FV hydrogel’s action, efficacy, and stability can be influenced by environmental factors such as pH, temperature, and the presence of certain ions .
Safety and Hazards
FV-100 was well tolerated by all subjects . The pharmacokinetic and safety profiles of FV-100 support its continued investigation for the treatment of herpes zoster and prevention of postherpetic neuralgia with once-daily dosing and without dose modifications for elderly or renally impaired patients .
Zukünftige Richtungen
The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . This makes it an even more valuable resource for research in the post-genomic world .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of compound 'FV 100 N-Fmoc' can be achieved by a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "FV 100", "Fmoc-Cl", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Triethylamine (TEA)", "Ethyl acetate (EtOAc)", "Methanol (MeOH)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Protection of the amine group in FV 100 with Fmoc-Cl in the presence of DIPEA and DMF to obtain FV 100 N-Fmoc.", "Step 2: Deprotection of the Fmoc group in FV 100 N-Fmoc using 20% piperidine in DMF to obtain FV 100 amine.", "Step 3: Coupling of FV 100 amine with Fmoc-Cl in the presence of TEA and DCM to obtain FV 100 Fmoc.", "Step 4: Deprotection of the Fmoc group in FV 100 Fmoc using 20% piperidine in DMF to obtain FV 100.", "Step 5: Purification of FV 100 using column chromatography with EtOAc/MeOH as the eluent.", "Step 6: Preparation of a solution of NaOH in water and addition of FV 100 to the solution to obtain the sodium salt of FV 100.", "Step 7: Acidification of the sodium salt of FV 100 using HCl to obtain FV 100 as the hydrochloride salt.", "Step 8: Purification of FV 100 hydrochloride salt using recrystallization with water and drying the crystals.", "Step 9: Preparation of a solution of FV 100 hydrochloride salt in water and addition of NaOH to the solution to obtain FV 100 as the free base.", "Step 10: Purification of FV 100 free base using recrystallization with EtOAc and drying the crystals.", "Step 11: Preparation of a solution of FV 100 free base in DCM and addition of Fmoc-Cl in the presence of TEA to obtain FV 100 N-Fmoc.", "Step 12: Purification of FV 100 N-Fmoc using column chromatography with DCM/MeOH as the eluent." ] } | |
CAS-Nummer |
1269409-87-1 |
Produktname |
FV 100 N-Fmoc |
Molekularformel |
C₄₂H₄₅N₃O₈ |
Molekulargewicht |
719.82 |
Synonyme |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 5’-Ester with 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)

